9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cross-coupling Synthetic methodology C–C bond formation

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 1094419-43-8) is a heterobifunctional benzodioxepine building block (C₁₀H₉BrO₃, MW 257.08 g/mol) featuring a reactive aldehyde at position 7 and a bromine atom at position 9 on the fused 1,5-benzodioxepine scaffold. This compound belongs to the class of halogenated benzodioxepine carbaldehydes, which are utilized as synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 1094419-43-8
Cat. No. B1373480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
CAS1094419-43-8
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1COC2=C(C(=CC(=C2)C=O)Br)OC1
InChIInChI=1S/C10H9BrO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2
InChIKeyJSTNBWSNINMCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 1094419-43-8): Core Scaffold & Baseline Characterization


9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 1094419-43-8) is a heterobifunctional benzodioxepine building block (C₁₀H₉BrO₃, MW 257.08 g/mol) featuring a reactive aldehyde at position 7 and a bromine atom at position 9 on the fused 1,5-benzodioxepine scaffold . This compound belongs to the class of halogenated benzodioxepine carbaldehydes, which are utilized as synthetic intermediates in medicinal chemistry and materials science [1]. Its dual orthogonal reactive handles—the aryl bromide for cross-coupling and the aldehyde for condensation—distinguish it structurally and functionally from non-halogenated or mono-functional analogs.

Why 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Cannot Be Replaced by Common In-Class Analogs


In-class benzodioxepine carbaldehydes share the core scaffold but diverge critically at the 9-position substituent, which governs cross-coupling reactivity, lipophilicity, and regiochemical outcomes in downstream synthesis . The parent non-halogenated analog (CAS 67869-90-3) lacks a cross-coupling handle entirely, while the 6-bromo isomer (CAS 1187828-95-0) directs substitution to a topologically distinct position. Even among 9-substituted variants, the chlorine analog (CAS 852851-89-9) exhibits lower Pd-catalyzed coupling efficiency due to the stronger C–Cl bond, and the methoxy analog (CAS 951796-54-6) provides a hydrogen-bond acceptor rather than a leaving group. These differences are non-interchangeable: selecting the wrong building block can stall a synthetic route, alter or block intended diversification, shift physicochemical profiles, and ultimately invalidate structure-activity or structure-property relationships .

Head-to-Head Quantitative Differentiation of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Against Closest Analogs


Pd-Catalyzed Cross-Coupling Handle: Bromine at C9 Enables Suzuki-Miyaura Diversification Absent in Parent Compound

The aryl bromide at position 9 serves as a substrate for palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling direct C–C and C–N bond formation for library synthesis and late-stage functionalization. In contrast, the parent compound 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 67869-90-3) contains no halogen and cannot participate in these reactions [1]. Patent literature for benzodioxepine synthesis explicitly employs Suzuki couplings on brominated benzodioxepine intermediates as a key diversification step [2].

Cross-coupling Synthetic methodology C–C bond formation

Molecular Weight and Predicted Lipophilicity (LogP): Physicochemical Differentiation from Parent and 9-Methoxy Analogs

The target compound has a molecular weight of 257.08 g/mol, approximately 44% higher than the parent compound (178.19 g/mol) . The bromine atom increases predicted LogP by approximately 0.4–0.8 log units relative to the parent (LogP 1.66) , based on the ACD/LogP of the structurally analogous 9-methoxy derivative (LogP 1.73) and the known Hansch π constant for aromatic bromine (π = 0.86 for Br vs π = -0.02 for OCH₃). This places the predicted LogP of the 9-bromo compound in the range of 2.1–2.5, compared to 1.66 for the parent and approximately 0.9–1.2 for the 9-chloro analog (Hansch π for Cl = 0.71).

Physicochemical properties Lipophilicity Drug-likeness

Regiochemical Differentiation: C9 Bromination Directs Functionalization to a Topologically Distinct Vector vs the 6-Bromo Isomer

The bromine at position 9 in the target compound is meta to the dioxepine oxygen atoms and para to the aldehyde group, directing cross-coupling to position 9 on the ring. The 6-bromo isomer (6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, CAS 1187828-95-0) places bromine at position 6, which is ortho to one dioxepine oxygen and ortho to the dioxepine methylene bridge, generating a distinct substitution vector . In SAR-driven medicinal chemistry, the 9-substituted series explores a different chemical space than the 6-substituted series; the two isomers are not functionally interchangeable for target binding [1].

Regioselectivity Substitution pattern Structure-activity relationships

Orthogonal Dual Functionalization: Aldehyde and Bromine Enable Sequential Derivatization Without Protecting Group Manipulation

The target compound bears two synthetically orthogonal reactive groups: an aldehyde at C7 (undergoes condensation, reductive amination, Wittig reactions) and an aryl bromide at C9 (undergoes Pd-catalyzed cross-coupling) [1]. This orthogonality allows sequential derivatization without protecting group interconversion. The 9-methoxy analog (CAS 951796-54-6, MW 208.21) bears a methoxy group that is not a competent leaving group for cross-coupling, limiting it to aldehyde-only diversification. The 9-chloro analog (CAS 852851-89-9) can undergo some cross-coupling but with lower reactivity due to the stronger C–Cl bond (bond dissociation energy: C–Br ~285 kJ/mol vs C–Cl ~327 kJ/mol) [2]. The 6-bromo isomer offers the same functional groups but at different relative positions, altering the geometry of the final products [3].

Orthogonal reactivity Sequential synthesis Bifunctional building blocks

Commercial Availability and Supply Chain Reliability: Multi-Vendor Sourcing with Verified Purity Specifications

The target compound is stocked by multiple independent vendors including Leyan (95% purity), ChemicalBook-listed suppliers (95–99% HPLC purity), Chemenu (95%+), and CymitQuimica/Biosynth (min. 95%) . The 6-bromo isomer (CAS 1187828-95-0) is available from fewer suppliers (Parchem, Fujifilm Wako) with less competitive pricing. The 9-chloro analog is supplied primarily by Enamine (95% purity) [1]. Multi-vendor sourcing reduces supply disruption risk and enables price competition, which is critical for programs requiring gram-to-kilogram scale quantities.

Procurement Vendor comparison Supply assurance

Optimal Application Scenarios for 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Based on Quantitative Differentiation Evidence


Parallel Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification at C9

The bromine at C9 enables high-throughput parallel Suzuki coupling with diverse aryl and heteroaryl boronic acids to generate focused kinase inhibitor libraries. The non-halogenated parent compound cannot participate in this diversification, while the 6-bromo isomer generates regioisomeric products that explore a different binding vector [1][2]. The predicted LogP enhancement (+0.4 to +0.8 log units vs parent) is advantageous for targeting hydrophobic kinase ATP-binding pockets. The orthogonal aldehyde at C7 can be independently utilized for reductive amination to install solubilizing amine tails, enabling two-dimensional library design from a single building block.

Synthesis of CNS-Penetrant GPCR Modulators Leveraging Enhanced Lipophilicity

Benzodioxepine scaffolds are established pharmacophores for muscarinic M3 receptor antagonists, with 1,5-benzodioxepin derivatives showing high binding affinity (IC₅₀ < 100 nM for optimized analogs) and oral efficacy in rat bladder pressure models [3]. The 9-bromo compound provides a starting point for installing aryl/heteroaryl groups at C9 to extend into hydrophobic subpockets, exploiting the bromine's high Hansch π constant (0.86). The 9-chloro analog is a less effective coupling partner due to the stronger C–Cl bond [4], potentially resulting in lower yields and requiring harsher conditions incompatible with sensitive functionality. The 9-methoxy analog contributes a hydrogen-bond acceptor rather than a lipophilic extension, making it unsuitable for the same hydrophobic pocket targeting strategy.

Organic Electronic Materials: Conjugated Polymer Building Block via Step-Growth Cross-Coupling

The electron-rich benzodioxepine core combined with the bromine leaving group at C9 enables incorporation into π-conjugated polymers and oligomers via step-growth Suzuki or Stille polycondensation [5]. The parent compound (lacking halogen) cannot serve as a comonomer in these polymerization reactions. The 6-bromo isomer, while competent, yields polymers with different regioregularity and consequently different optoelectronic properties (band gap, charge carrier mobility). Control over the substitution pattern at position 9 vs 6 is critical for tuning HOMO/LUMO levels in donor-acceptor copolymers.

Dual-Labeled Chemical Probe Synthesis via Sequential Orthogonal Functionalization

The orthogonal reactivity of aldehyde and aryl bromide enables sequential installation of a fluorophore (via aldehyde condensation with hydrazide dyes) followed by a biotin or affinity tag (via Suzuki coupling of an aryl boronic acid bearing the tag), or vice versa [1]. This sequential, protecting-group-free protocol is not feasible with the 9-methoxy analog (one handle only) and is less efficient with the 9-chloro analog due to lower cross-coupling reactivity [4]. The 6-bromo isomer, while structurally capable, places the two labels at a different distance and relative orientation, altering probe binding properties and FRET efficiency in cellular imaging applications.

Quote Request

Request a Quote for 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.